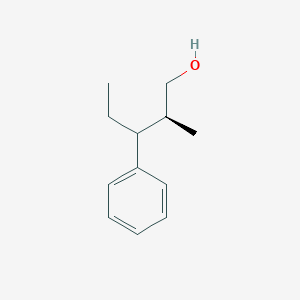
(2S)-2-Methyl-3-phenylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-phenylpentan-1-ol, also known as amphetamine, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a central nervous system (CNS) stimulant that is commonly used as a medication to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been used as a performance-enhancing drug and a recreational drug due to its ability to increase alertness, focus, and energy levels.
Scientific Research Applications
(2S)-2-Methyl-3-phenylpentan-1-ol has been extensively studied for its therapeutic and performance-enhancing effects. It is commonly used as a medication to treat ADHD and narcolepsy, and has been shown to improve cognitive function, attention, and memory in these patients. The compound has also been studied for its potential use in the treatment of depression, obesity, and addiction.
Mechanism of Action
The exact mechanism of action of (2S)-2-Methyl-3-phenylpentan-1-ol is not fully understood, but it is believed to work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, which enhances neuronal signaling and improves cognitive function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, and can cause vasoconstriction and bronchodilation. The compound also increases the release of glucose from the liver and muscles, which provides energy for the body. In addition, this compound has been shown to increase the levels of certain hormones such as cortisol and growth hormone, which may contribute to its performance-enhancing effects.
Advantages and Limitations for Lab Experiments
(2S)-2-Methyl-3-phenylpentan-1-ol has a number of advantages and limitations for lab experiments. Its ability to enhance cognitive function and improve attention and memory make it a useful tool for studying the brain and its functions. However, its potential for abuse and addiction make it a controversial substance to use in research. In addition, the compound has a number of side effects such as insomnia, anxiety, and agitation, which can make it difficult to use in certain studies.
Future Directions
There are a number of future directions for research on (2S)-2-Methyl-3-phenylpentan-1-ol. One area of interest is the development of new medications based on the compound that have fewer side effects and a lower potential for abuse. Another area of interest is the use of this compound as a tool for studying the brain and its functions, particularly in the areas of attention, memory, and cognition. Finally, there is a need for further research on the long-term effects of the compound on the brain and body, particularly in individuals who use it recreationally or as a performance-enhancing drug.
Conclusion
In conclusion, this compound is a synthetic compound that has a number of therapeutic and performance-enhancing effects. It is commonly used as a medication to treat ADHD and narcolepsy, and has been studied for its potential use in the treatment of depression, obesity, and addiction. The compound works by increasing the release and blocking the reuptake of neurotransmitters in the brain, which enhances neuronal signaling and improves cognitive function. While this compound has a number of advantages for lab experiments, its potential for abuse and addiction make it a controversial substance to use in research. Further research is needed to develop new medications based on the compound, and to better understand its long-term effects on the brain and body.
Synthesis Methods
The synthesis of (2S)-2-Methyl-3-phenylpentan-1-ol involves the reaction of phenylacetone with methylamine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting compound is then converted into the hydrochloride salt form, which is the most commonly used form of the drug.
properties
IUPAC Name |
(2S)-2-methyl-3-phenylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWHXCGZMZJDV-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
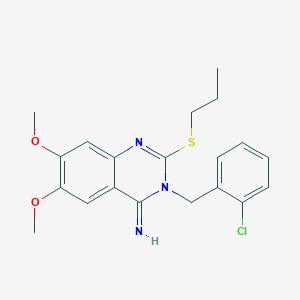
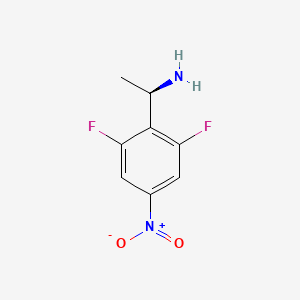
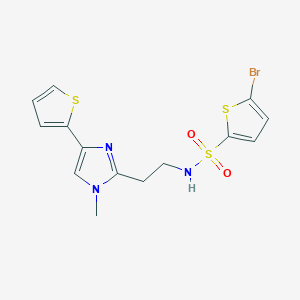
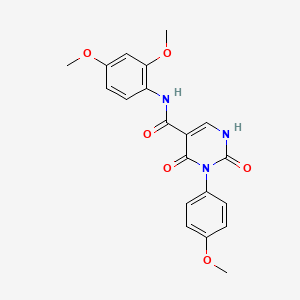
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide](/img/structure/B2811647.png)
![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)